molecular formula C10H4ClN3O2 B1352585 4-Chloro-6-nitroquinoline-3-carbonitrile CAS No. 214470-37-8

4-Chloro-6-nitroquinoline-3-carbonitrile

Cat. No. B1352585
Key on ui cas rn: 214470-37-8
M. Wt: 233.61 g/mol
InChI Key: QRUCHOLKZVCUAH-UHFFFAOYSA-N
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Patent
US09353062B2

Procedure details

mixture of 4-hydroxy-6-nitroquinoline-3-carbonitrile (11.0 g) and 50 mL of POCl3 was heated at reflux for 7 hours. The volatile materials were removed under vacuum at 70° C. The residue was stirred at 0° C. with methylene chloride and H2O, and solid K2CO3 was carefully added until the pH was 8-9. After stirring for 30 min at rt, the organic layer was separated, washed with H2O, dried and evaporated under vacuum to give a crude solid. Purification on a silica gel column gave the 4-chloro-6-nitroquinoline-3-carbonitrile (Compound 17) as an off-white solid (4.2 g).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:15]#[N:16].O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:15]#[N:16]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
OC1=C(C=NC2=CC=C(C=C12)[N+](=O)[O-])C#N
Name
Quantity
50 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The residue was stirred at 0° C. with methylene chloride and H2O, and solid K2CO3
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The volatile materials were removed under vacuum at 70° C
ADDITION
Type
ADDITION
Details
was carefully added until the pH was 8-9
STIRRING
Type
STIRRING
Details
After stirring for 30 min at rt
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a crude solid
CUSTOM
Type
CUSTOM
Details
Purification on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=CC=C(C=C12)[N+](=O)[O-])C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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